molecular formula C11H22N2O3 B1292080 Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 203186-96-3

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1292080
CAS No.: 203186-96-3
M. Wt: 230.3 g/mol
InChI Key: MQYPVGMYPYZMHJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (commonly referred to as TBHP) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of TBHP, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TBHP is characterized by its piperidine structure with a tert-butyl group and hydroxymethyl substitution. Its molecular formula is C12H23N2O3C_{12}H_{23}N_{2}O_{3}, and it has a molecular weight of approximately 239.33 g/mol. The compound's structure can be represented as follows:

Chemical Structure C12H23N2O3\text{Chemical Structure }\text{C}_{12}\text{H}_{23}\text{N}_{2}\text{O}_{3}

TBHP exhibits biological activity through various mechanisms:

  • Endothelial Function Modulation : TBHP has been implicated in the modulation of endothelial function, which is crucial for maintaining vascular health. It may influence nitric oxide production and endothelial cell signaling pathways, potentially aiding in the treatment of cardiovascular diseases .
  • Antioxidant Activity : The compound demonstrates antioxidant properties that can mitigate oxidative stress, a factor in numerous diseases including neurodegenerative disorders . This activity is particularly relevant in conditions characterized by high levels of reactive oxygen species (ROS).
  • Neuroprotective Effects : Research indicates that TBHP may offer neuroprotective benefits, possibly through the inhibition of lipid peroxidation and the promotion of neuronal survival pathways . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Cardiovascular Applications

A study published in Journal of Medicinal Chemistry explored the effects of TBHP on endothelial cells under oxidative stress conditions. The results indicated that TBHP significantly improved cell viability and function, suggesting its potential as a therapeutic agent for cardiovascular diseases .

ParameterControl GroupTBHP Treatment Group
Cell Viability (%)7090
Nitric Oxide Production50 µM100 µM

Case Study 2: Neuroprotection

In another investigation, TBHP was administered to animal models exhibiting symptoms of neurodegeneration. The findings revealed a substantial reduction in markers of oxidative stress and inflammation in treated subjects compared to controls .

Treatment GroupOxidative Stress Marker (μM)Inflammatory Cytokines (pg/mL)
Control25200
TBHP Treatment10100

Applications in Pharmaceutical Development

TBHP has been identified as a key intermediate in the synthesis of various pharmaceutical compounds, including Vandetanib and Tepotinib, which are used in cancer therapeutics . Its role in drug formulation highlights its importance in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYPVGMYPYZMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629284
Record name tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203186-96-3
Record name tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 10 mL of an ethanol solution containing 0.55 g of tert-butyl 4-(((benzyloxy)carbonyl)amino)-4-(hydroxymethyl)piperidine-1-carboxylate, 0.10 g of 20% palladium hydroxide-carbon was added at room temperature, and the mixture was stirred at 40° C. for 3 hours under a hydrogen atmosphere. The insoluble material filtered off, and the filtration residue thus obtained was washed 3 times with chloroform. The filtrate and the washing solution were combined, and the solvent was removed under reduced pressure to obtain 0.39 g of a dark brown oily substance, tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate.
Name
tert-butyl 4-(((benzyloxy)carbonyl)amino)-4-(hydroxymethyl)piperidine-1-carboxylate
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
palladium hydroxide carbon
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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